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molecular formula C10H13F B1614809 1-BUTYL-4-FLUORO-BENZENE CAS No. 20651-65-4

1-BUTYL-4-FLUORO-BENZENE

Cat. No. B1614809
M. Wt: 152.21 g/mol
InChI Key: MQISNDAUWVHJML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03989707

Procedure details

A mixture of 5 parts of 1-chloro-4,4-bis(p-fluorophenyl-butane 3.8 parts of 5-chloro-1-(4-piperidyl)-2-benzimidazolinone, 1.4 parts of sodium bicarbonate and 80 parts of absolute ethanol is stirred and refluxed for 24 hours. The reaction mixture is evaporated. Water and toluene are added to the residue and the whole is shaken vigorously. The layers are separated and the toluene layer is dried, filtered and evaporated. The oily residue is purified by column-chromatography over silicagel, using a mixture of chloroform and 5% of methanol as eluent. The pure fractions are collected and the eluent is evaporated. The oily residue is triturated in diisopropylether. The solid product is filtered off and crystallized from 4-methyl-2-pentanone, yielding 5-chloro-1{1-[4,4-bis(p-fluorophenyl)butyl]-4-piperidyl}-2-benzimidazolinone; mp. 185.8° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][CH3:11])=[CH:4][CH:3]=1.[Cl:12][C:13]1[CH:28]=[CH:27][C:16]2[N:17]([CH:21]3[CH2:26][CH2:25][NH:24][CH2:23][CH2:22]3)[C:18](=[O:20])[NH:19][C:15]=2[CH:14]=1.C(=O)(O)[O-].[Na+]>C(O)C>[Cl:12][C:13]1[CH:28]=[CH:27][C:16]2[N:17]([CH:21]3[CH2:22][CH2:23][N:24]([CH2:11][CH2:10][CH2:9][CH:8]([C:5]4[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=4)[C:5]4[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=4)[CH2:25][CH2:26]3)[C:18](=[O:20])[NH:19][C:15]=2[CH:14]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)CCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC2=C(N(C(N2)=O)C2CCNCC2)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated
ADDITION
Type
ADDITION
Details
Water and toluene are added to the residue
STIRRING
Type
STIRRING
Details
the whole is shaken vigorously
CUSTOM
Type
CUSTOM
Details
The layers are separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the toluene layer is dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The oily residue is purified by column-chromatography over silicagel
ADDITION
Type
ADDITION
Details
a mixture of chloroform and 5% of methanol as eluent
CUSTOM
Type
CUSTOM
Details
The pure fractions are collected
CUSTOM
Type
CUSTOM
Details
the eluent is evaporated
CUSTOM
Type
CUSTOM
Details
The oily residue is triturated in diisopropylether
FILTRATION
Type
FILTRATION
Details
The solid product is filtered off
CUSTOM
Type
CUSTOM
Details
crystallized from 4-methyl-2-pentanone

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC2=C(N(C(N2)=O)C2CCN(CC2)CCCC(C2=CC=C(C=C2)F)C2=CC=C(C=C2)F)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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